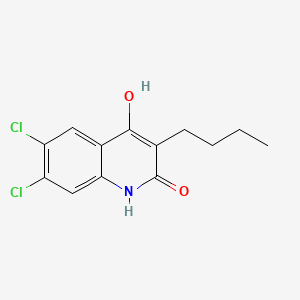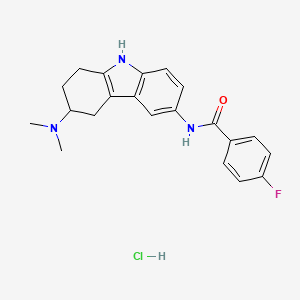![molecular formula C27H27O4+ B13382113 4-[3-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)propyliden-2-ium]-2,2-dimethyl-6-phenyl-4H-1,3-dioxine](/img/structure/B13382113.png)
4-[3-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)propyliden-2-ium]-2,2-dimethyl-6-phenyl-4H-1,3-dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)propyliden-2-ium]-2,2-dimethyl-6-phenyl-4H-1,3-dioxine is a complex organic compound characterized by its unique dioxin-based structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)propyliden-2-ium]-2,2-dimethyl-6-phenyl-4H-1,3-dioxine typically involves multi-step organic reactions. The initial step often includes the formation of the dioxin ring structure, followed by the introduction of phenyl groups and the propyliden-2-ium moiety. Common reagents used in these reactions include phenylmagnesium bromide, dimethyl sulfate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, often involving high temperatures and pressures, as well as the use of specialized catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)propyliden-2-ium]-2,2-dimethyl-6-phenyl-4H-1,3-dioxine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where halogens or other substituents replace hydrogen atoms on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-[3-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)propyliden-2-ium]-2,2-dimethyl-6-phenyl-4H-1,3-dioxine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)propyliden-2-ium]-2,2-dimethyl-6-phenyl-4H-1,3-dioxine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Shares a similar dioxin-based structure but differs in its functional groups and reactivity.
Bromine compounds: While not structurally identical, bromine compounds exhibit similar reactivity patterns in certain chemical reactions.
Uniqueness
4-[3-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)propyliden-2-ium]-2,2-dimethyl-6-phenyl-4H-1,3-dioxine is unique due to its specific combination of dioxin and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C27H27O4+ |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(4Z)-4-[(E)-3-(2,2-dimethyl-6-phenyl-1,3-dioxin-1-ium-4-yl)prop-2-enylidene]-2,2-dimethyl-6-phenyl-1,3-dioxine |
InChI |
InChI=1S/C27H27O4/c1-26(2)28-22(18-24(30-26)20-12-7-5-8-13-20)16-11-17-23-19-25(31-27(3,4)29-23)21-14-9-6-10-15-21/h5-19H,1-4H3/q+1 |
InChI Key |
IOHCPHAIPLKYAN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(OC(=C/C(=C/C=C/C2=CC(=[O+]C(O2)(C)C)C3=CC=CC=C3)/O1)C4=CC=CC=C4)C |
Canonical SMILES |
CC1(OC(=CC(=CC=CC2=CC(=[O+]C(O2)(C)C)C3=CC=CC=C3)O1)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


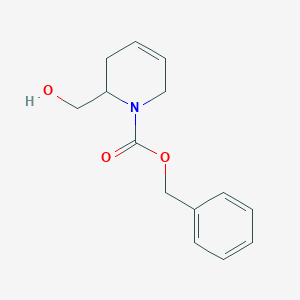
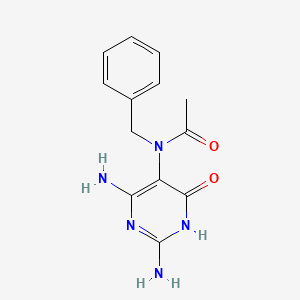
![1-(3-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B13382058.png)
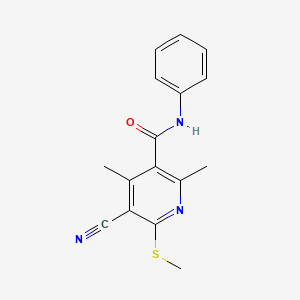
![5,7-Dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13382065.png)
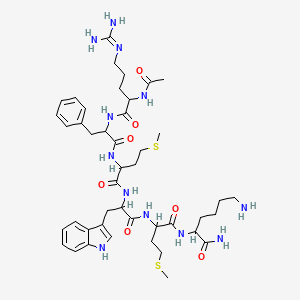
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-propan-2-yl-1,3-thiazol-4-one](/img/structure/B13382068.png)
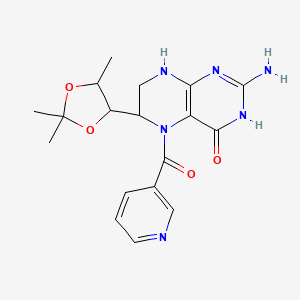
![cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle]](/img/structure/B13382078.png)
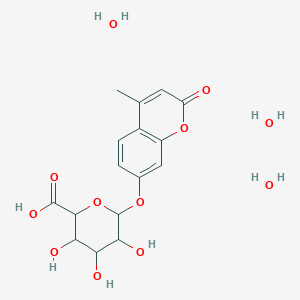

![1-{[(1-pentyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B13382093.png)
